
(1R,2R)-1,2-Dichlorocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-Dichlorocyclopropane is a chiral cyclopropane derivative with two chlorine atoms attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1R,2R)-1,2-Dichlorocyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. For example, the reaction of an alkene with a diazo compound in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-Dichlorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclopropane carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Cyclopropane derivatives with different functional groups.
Reduction: Cyclopropane derivatives with hydrogen or other substituents.
Oxidation: Cyclopropane carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
(1R,2R)-1,2-Dichlorocyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1,2-Dichlorocyclopropane involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine atoms and the strained cyclopropane ring, which can undergo ring-opening reactions and other transformations. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-1,2-Dichlorocyclopropane: The enantiomer of (1R,2R)-1,2-Dichlorocyclopropane with similar chemical properties but different stereochemistry.
1,2-Dibromocyclopropane: A similar compound with bromine atoms instead of chlorine.
1,2-Diiodocyclopropane: A similar compound with iodine atoms instead of chlorine.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of chlorine atoms also imparts distinct chemical properties compared to its bromine and iodine analogs.
Propiedades
Número CAS |
39199-87-6 |
|---|---|
Fórmula molecular |
C3H4Cl2 |
Peso molecular |
110.97 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-dichlorocyclopropane |
InChI |
InChI=1S/C3H4Cl2/c4-2-1-3(2)5/h2-3H,1H2/t2-,3-/m1/s1 |
Clave InChI |
YYQKBUMQNFGUGI-PWNYCUMCSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1Cl)Cl |
SMILES canónico |
C1C(C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


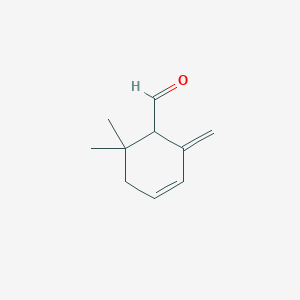
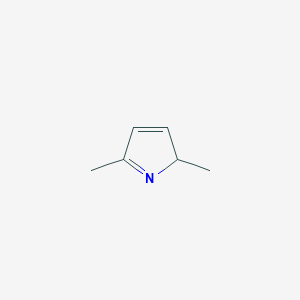
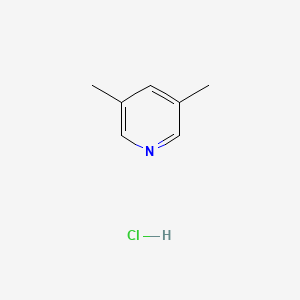

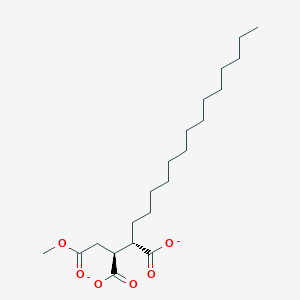
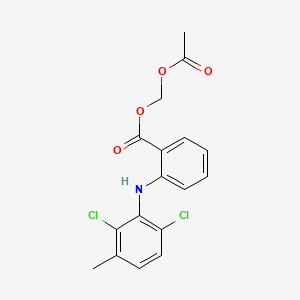
![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)
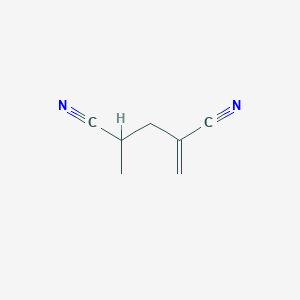
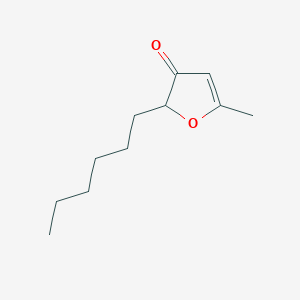
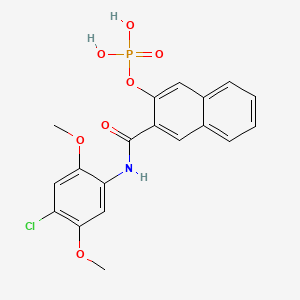
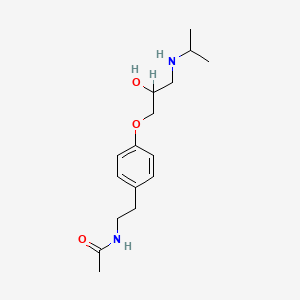

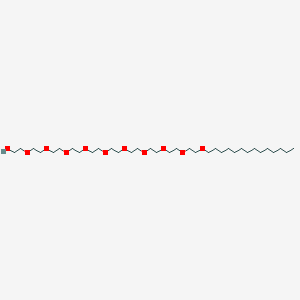
![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
